![molecular formula C15H13FN2O4S B5533089 N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B5533089.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide involves the use of innovative reagents and methodologies that allow for the efficient assembly of sulfur(VI) fluoride frameworks. Zhou et al. (2018) described the synthesis and application of a crystalline, shelf-stable reagent, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), for the synthesis of sulfur(VI) fluorides under mild conditions, showcasing the utility in creating a diverse array of aryl fluorosulfates and sulfamoyl fluorides (Zhou et al., 2018).
Molecular Structure Analysis
The molecular structure of N-(arylsulfonyl)-4-fluorobenzamides, closely related to the compound , has been elucidated through crystal structure analyses. Suchetan et al. (2016) provided insights into the conformation and arrangement of similar molecules, highlighting the inclinations between aromatic rings and the impact on molecular interactions (Suchetan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide derivatives are influenced by the presence of the sulfonyl and fluorobenzamide groups. Wang et al. (2018) discussed the rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride, presenting a strategy for the preparation of sulfonyl fluoride-substituted compounds, which underscores the versatile chemical reactivity of such frameworks (Wang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-10(19)18-23(21,22)12-8-6-11(7-9-12)17-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPJAZUEYGCJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylsulfamoyl)phenyl]-2-fluorobenzamide |
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